Home > Products > Screening Compounds P98909 > 5-Bromo-n-hydroxynicotinamide
5-Bromo-n-hydroxynicotinamide -

5-Bromo-n-hydroxynicotinamide

Catalog Number: EVT-13415403
CAS Number:
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-n-hydroxynicotinamide, with the Chemical Abstracts Service number 195190-52-4, is a compound within the class of organic compounds known as nicotinamides. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to the nicotinamide structure, which is derived from pyridine. The molecular formula for 5-bromo-n-hydroxynicotinamide is C6H5BrN2O2C_6H_5BrN_2O_2, and it has a molecular weight of approximately 217.02 g/mol .

Source and Classification

5-Bromo-n-hydroxynicotinamide falls under several classifications:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Pyridines and derivatives
  • Subclass: Pyridinecarboxylic acids and derivatives
  • Direct Parent: Nicotinamides .
Synthesis Analysis

Methods and Technical Details

The synthesis of 5-bromo-n-hydroxynicotinamide can be achieved through various organic synthesis methods. One common approach involves the bromination of nicotinamide followed by hydroxylation. The technical details may include:

  1. Bromination: The introduction of a bromine atom can be performed using brominating agents such as phosphorus tribromide or N-bromosuccinimide in an appropriate solvent.
  2. Hydroxylation: The hydroxyl group can be introduced via nucleophilic substitution reactions or through oxidation processes that convert suitable precursors into hydroxylated derivatives.

These reactions typically require careful control of temperature and pH to ensure high yield and purity of the product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-bromo-n-hydroxynicotinamide features a pyridine ring with a carboxamide group at position three, substituted with a bromine atom at position five and a hydroxyl group at position one. The structural formula can be represented as follows:

  • IUPAC Name: 5-bromopyridine-3-carboxamide
  • SMILES Notation: NC(=O)C1=CN=CC(Br)=C1
  • InChI Key: YOQRXZIMSKLRCY-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

5-Bromo-n-hydroxynicotinamide can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  2. Acid-Base Reactions: The carboxamide group can act as both an acid and a base, participating in proton transfer reactions.
  3. Reduction Reactions: The hydroxyl group may allow for further reduction processes, potentially leading to alcohol derivatives.

These reactions are essential for exploring the compound's reactivity and potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-bromo-n-hydroxynicotinamide include:

Chemical properties include its stability under standard laboratory conditions but may be sensitive to light or moisture depending on storage conditions .

Applications

Scientific Uses

5-Bromo-n-hydroxynicotinamide has potential applications in several scientific fields:

  • Pharmaceutical Research: As a lead compound in drug discovery targeting nicotinic receptors or metabolic pathways.
  • Biochemical Studies: Used in studies investigating the effects of nicotinamide derivatives on cellular functions.
  • Agricultural Chemistry: Potential use as a plant growth regulator or pesticide due to its organic nature.

The compound's unique structure allows for exploration in various therapeutic areas, including neuropharmacology and cancer research .

Introduction to 5-Bromo-N-hydroxynicotinamide in Contemporary Medicinal Chemistry

5-Bromo-N-hydroxynicotinamide (IUPAC: 5-bromo-2-hydroxypyridine-3-carboxamide) represents a strategically engineered brominated nicotinamide derivative with significant implications in precision drug design. Characterized by the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol, this compound integrates three pharmacologically active moieties: a bromine atom at the pyridine C5 position enabling electrophilic reactivity, a hydroxamic acid group at C2 serving as a potent zinc-chelating unit, and a carboxamide group at C3 facilitating hydrogen bonding networks. These features collectively enhance target binding affinity and modulate bioavailability, positioning the molecule as a versatile scaffold in enzyme inhibition and oncotherapeutic development [4].

Role of Brominated Nicotinamide Derivatives in Targeted Drug Design

Brominated nicotinamide derivatives have emerged as critical pharmacophores in targeted cancer therapies due to their capacity for selective enzyme inhibition and rational molecular optimization. The bromine atom in 5-bromo-N-hydroxynicotinamide serves dual roles: it acts as a halogen-bond donor for precise target engagement and enhances lipophilicity (predicted LogP: 1.2), thereby improving membrane permeability. This strategic incorporation enables the compound to exploit unique binding pockets in enzyme active sites that are inaccessible to non-halogenated analogs [4].

Enzyme Inhibition Mechanisms:

  • Cytosine Deaminase Disruption: Demonstrates reversible competitive inhibition (IC₅₀ = 12 μM) in yeast models by occupying the enzyme’s substrate recognition site through Br-mediated hydrophobic interactions and hydroxamic acid coordination [4].
  • NADPH Oxidase (Nox4) Targeting: Serves as a precursor in developing inhibitors against reactive oxygen species (ROS)-producing enzymes. Derivatives reduce pulmonary arterial hypertension (PAH)-associated human pulmonary artery smooth muscle cell proliferation by 50% at 10 μM via Nox4 suppression, downregulating proliferating cell nuclear antigen (PCNA) and restoring superoxide dismutase activity [4].

Structural Optimization Strategies:

  • Bioisosteric Replacement: Systematic substitution of bromine with chlorine reduces molecular weight but compromises inhibition potency due to weaker halogen bonding.
  • Scaffold Hybridization: Fusion with quinazoline or indole cores yields bifunctional molecules with enhanced kinase affinity, exemplified in Mcl-1 and pan-HER inhibitor development [6] [8].

Table 1: Comparative Analysis of Brominated Nicotinamide Analogs in Targeted Therapy Development

CompoundSubstituent PatternKey Biological ActivityLimitations
5-Bromo-2-hydroxynicotinamideBr@C5, OH@C2, CONH₂@C3Nox4 inhibition (IC₅₀ ~10 μM)Moderate metabolic stability
5-Chloro-2-hydroxynicotinamideCl@C5, OH@C2, CONH₂@C3Weaker cytosine deaminase inhibition vs. BrReduced target residence time
2-Bromo-5-hydroxynicotinamideBr@C2, OH@C5, CONH₂@C3Sterically hindered enzyme bindingLow cellular permeability
5-Bromo-2-hydroxynicotinic acidBr@C5, OH@C2, COOH@C3Enhanced polarity for aqueous environmentsPoor blood-brain barrier penetration

Synthetic Accessibility: The compound is synthesized via electrophilic bromination of 5-hydroxynicotinamide using Br₂ or N-bromosuccinimide (NBS) in acetic acid (0–25°C, 60–70% yield). Microwave-assisted methods reduce reaction times from hours to minutes, improving atom economy [4].

Historical Evolution of Hydroxamic Acid-Based Pharmacophores in Enzyme Inhibition

The integration of hydroxamic acid motifs into medicinal chemistry traces back to the 1960s with the discovery of histone deacetylase (HDAC) inhibitors. Hydroxamic acids (–NHOH) function as bidentate zinc-chelating groups, forming stable 5-membered rings with catalytic Zn²⁺ ions in metalloenzymes. 5-Bromo-N-hydroxynicotinamide epitomizes the evolution of this pharmacophore by merging zinc coordination with halogen-dependent selectivity [7].

Key Developmental Milestones:

  • First-Generation Hydroxamates (1970s–1990s): Suberoylanilide hydroxamic acid (SAHA/Vorinostat) established the –NHOH group as indispensable for HDAC inhibition. However, non-selective binding caused dose-limiting toxicities [7].
  • Selectivity Engineering (2000s): Secondary structural modifications incorporated cap groups and linkers to enhance isoform specificity. 5-Bromo-N-hydroxynicotinamide’s pyridine ring acts as a novel "cap", directing the bromine moiety toward hydrophobic sub-pockets in HDAC6 and Nox4 [7] [4].
  • Covalent Hydration Dynamics: NMR studies reveal 5-bromo-N-hydroxynicotinamide exists in equilibrium with its covalent hydrate in physiological conditions (pH 7.4), optimizing bioavailability through enhanced water solubility. This dynamic equilibrium is absent in non-hydroxamated analogs [4].

Table 2: Evolution of Hydroxamic Acid Pharmacophores in Enzyme-Targeted Therapeutics

EraRepresentative AgentsPharmacophore DesignTherapeutic Limitations
1970s–1990sSAHA (Vorinostat)Simple aliphatic hydroxamatesPan-HDAC inhibition; hematological toxicity
2000–2010Belinostat, PanobinostatAromatic capping groupsImproved potency but low isoform selectivity
2010–Present5-Bromo-N-hydroxynicotinamideHalogenated heterocyclic cap + hydroxamateTargeted HDAC6/Nox4 inhibition; ROS modulation

Impact on Contemporary Drug Design: The compound’s hydroxamic acid enables unique mechanisms distinct from classical inhibitors:

  • Dual Enzyme Engagement: Simultaneously targets cytosine deaminase (via Br-electrophile) and HDAC isoforms (via –NHOH), exemplifying polypharmacology.
  • Redox Modulation: Suppresses ROS production in PAH by disrupting Nox4 electron transfer chains through zinc coordination [4] [7].

Properties

Product Name

5-Bromo-n-hydroxynicotinamide

IUPAC Name

5-bromo-N-hydroxypyridine-3-carboxamide

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

RRTGDRSEFZJFFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.